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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroanisole

Cat. No.: B1598154 Get Quote

In the landscape of medicinal chemistry and agrochemical development, the strategic

incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern

molecular design. 2,4-Dibromo-6-fluoroanisole (CAS No. 202982-75-0) emerges as a

particularly valuable, albeit sparsely documented, building block. Its unique substitution pattern

—featuring a fluorine atom for modulating physicochemical properties, a methoxy group as a

key electronic and steric influencer, and two distinct bromine atoms poised for sequential, site-

selective functionalization—renders it a highly versatile intermediate.

This technical guide provides a comprehensive overview of the known and predicted physical

properties of 2,4-Dibromo-6-fluoroanisole. As experimental data for this specific isomer is not

widely published, this document leverages expert analysis of analogous structures and

established principles of physical organic chemistry to provide reliable predictions for its

spectroscopic signatures. Furthermore, we present a robust, field-proven protocol for its

synthesis and explore its significant potential as a scaffold in palladium-catalyzed cross-

coupling reactions, a critical technology in contemporary drug development.

Compound Identification and Core Physicochemical
Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The

fundamental identifiers and known physical properties for 2,4-Dibromo-6-fluoroanisole are

summarized below. It is critical to note that while some data points are available from chemical

suppliers, comprehensive, peer-reviewed experimental characterization is limited.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1598154?utm_src=pdf-interest
https://www.benchchem.com/product/b1598154?utm_src=pdf-body
https://www.benchchem.com/product/b1598154?utm_src=pdf-body
https://www.benchchem.com/product/b1598154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source / Citation

IUPAC Name
1,5-Dibromo-2-fluoro-3-

methoxybenzene
N/A (Standard Nomenclature)

CAS Number 202982-75-0 [1][2]

Molecular Formula C₇H₅Br₂FO [1]

Molecular Weight 283.92 g/mol

Boiling Point 132.9 °C

[N/A] - Pressure not specified,

data should be used with

caution.

Melting Point Data Not Available N/A

Density Data Not Available N/A

Solubility Data Not Available N/A

Note on Physical State: Given the melting point of the related analog 2,4-Dibromoanisole (60-

64 °C)[3], it is reasonable to assume that 2,4-Dibromo-6-fluoroanisole is likely a low-melting

solid or an oil at room temperature. Its solubility is predicted to be high in common organic

solvents like dichloromethane, ethyl acetate, and THF, and negligible in water.

Predicted Spectroscopic Signatures: A Guide to
Characterization
In the absence of publicly available experimental spectra, a detailed prediction of the key

spectroscopic features is essential for researchers to confirm the identity and purity of

synthesized 2,4-Dibromo-6-fluoroanisole.

Predicted ¹H and ¹³C NMR Spectra
The predicted NMR spectra are based on established substituent chemical shift increments

and known coupling patterns for fluoroaromatic compounds.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals: a

singlet for the methoxy group and two doublets for the aromatic protons, showing coupling to
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each other and to the fluorine atom.

~ δ 7.6-7.8 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to a bromine atom and

meta to the fluorine and the other bromine, leading to a downfield shift. Expected to show

a small meta coupling to the other aromatic proton (⁴J(H,H)) and a meta coupling to

fluorine (⁴J(H,F)).

~ δ 7.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the fluorine atom

and will exhibit a larger ortho ³J(H,F) coupling constant (typically 8-10 Hz).

~ δ 3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. The fluorine at the ortho position may

induce a slight downfield shift compared to non-fluorinated analogs.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will be characterized by

large carbon-fluorine coupling constants, which are diagnostic.

~ δ 158-162 ppm (d, ¹J(C,F) ≈ 245-255 Hz): Carbon C6, directly attached to fluorine. The

large one-bond coupling constant is the most definitive feature.

~ δ 150-155 ppm (d, ³J(C,F) ≈ 3-5 Hz): Carbon C1, attached to the methoxy group.

~ δ 135-140 ppm (d, ³J(C,F) ≈ 5-7 Hz): Carbon C5.

~ δ 115-120 ppm (d, ²J(C,F) ≈ 20-25 Hz): Carbon C2, attached to bromine.

~ δ 110-115 ppm (d, ²J(C,F) ≈ 20-25 Hz): Carbon C3.

~ δ 108-112 ppm (d, ⁴J(C,F) ≈ 2-4 Hz): Carbon C4, attached to bromine.

~ δ 56-57 ppm (s): Methoxy (-OCH₃) carbon.

Predicted Infrared (IR) Spectrum
The IR spectrum provides confirmation of key functional groups.

3100-3000 cm⁻¹: Aromatic C-H stretching.

~2960, 2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
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1580-1600 cm⁻¹ & 1450-1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

1250-1280 cm⁻¹: Aryl-O stretching (asymmetric).

1020-1050 cm⁻¹: Aryl-O stretching (symmetric).

1100-1200 cm⁻¹: C-F stretching.

Below 800 cm⁻¹: C-Br stretching region.

Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is crucial for confirming molecular weight and halogen count.

Molecular Ion (M⁺): The most telling feature will be the isotopic pattern for two bromine

atoms. A cluster of peaks will appear at m/z 282 (M), 284 (M+2), and 286 (M+4) in an

approximate 1:2:1 intensity ratio, corresponding to the combinations of ⁷⁹Br and ⁸¹Br

isotopes. This pattern is definitive for a dibrominated compound.

Key Fragmentation Pathways:

[M - CH₃]⁺: Loss of the methyl group from the ether (m/z 267, 269, 271). This is a very

common fragmentation for anisoles.

[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the resulting phenoxy cation

(m/z 239, 241, 243).

[M - Br]⁺: Loss of a bromine atom (m/z 203, 205).

Representative Synthetic Protocol: Williamson Ether
Synthesis
While multiple synthetic routes are conceivable, the Williamson ether synthesis stands out as a

reliable and high-yielding method for preparing aryl ethers.[4] This protocol outlines the

methylation of the precursor 2,4-Dibromo-6-fluorophenol. The choice of a polar aprotic solvent

like acetonitrile and a mild base like potassium carbonate is deliberate; it facilitates the Sₙ2
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reaction by effectively solvating the potassium cation while leaving the phenoxide nucleophile

relatively free to attack the methyl iodide electrophile.

Materials and Reagents
Reagent CAS Number M.W. ( g/mol ) Notes

2,4-Dibromo-6-

fluorophenol
576-86-3 269.89 Starting Material

Potassium Carbonate

(K₂CO₃)
584-08-7 138.21

Anhydrous, finely

powdered

Methyl Iodide (CH₃I) 74-88-4 141.94 Methylating Agent

Acetonitrile (CH₃CN) 75-05-8 41.05
Anhydrous, reaction

solvent

Dichloromethane

(CH₂Cl₂)
75-09-2 84.93 Extraction Solvent

Anhydrous Sodium

Sulfate (Na₂SO₄)
7757-82-6 142.04 Drying Agent

Step-by-Step Methodology
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2,4-Dibromo-6-fluorophenol (1.0 eq, 5.0 g, 18.5 mmol).

Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to dissolve the starting

material. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq, 3.84

g, 27.8 mmol).

Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide

(1.2 eq, 1.38 mL, 22.2 mmol) dropwise to the mixture at room temperature.

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx.

82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting phenol is consumed.
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Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid

potassium salts through a pad of celite, washing the filter cake with a small amount of

dichloromethane (2 x 10 mL).

Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution

under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

Workup - Extraction: To the residue, add deionized water (30 mL) and extract the product

with dichloromethane (3 x 25 mL). Combine the organic layers.

Workup - Washing and Drying: Wash the combined organic layer with brine (1 x 20 mL). Dry

the organic layer over anhydrous sodium sulfate, then filter.

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude

product. If necessary, purify further via flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford 2,4-Dibromo-6-fluoroanisole as a pure compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1598154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reaction Setup
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3. Output
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Caption: Williamson Ether Synthesis Workflow for 2,4-Dibromo-6-fluoroanisole.

Reactivity and Applications in Drug Development
The true value of 2,4-Dibromo-6-fluoroanisole lies in its potential for selective, sequential

functionalization. The two bromine atoms possess differential reactivity due to their electronic

and steric environments, making the molecule an ideal scaffold for building complexity via

modern cross-coupling chemistry.
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Orthogonal Reactivity: The bromine at the C2 position is flanked by a methoxy and a fluorine

group, making it more sterically hindered and electronically different from the bromine at the

C4 position. This difference can be exploited for selective reactions. For instance, a bulky

palladium catalyst might preferentially react at the less-hindered C4 position.

Suzuki-Miyaura Coupling: This reaction is a workhorse for creating C(sp²)-C(sp²) bonds, a

common motif in many pharmaceuticals.[5] One or both bromine atoms can be coupled with

a wide variety of aryl or heteroaryl boronic acids or esters to build biaryl structures.[6][7]

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds,

allowing for the introduction of diverse amine functionalities.[8] The bromine sites on 2,4-
Dibromo-6-fluoroanisole can be converted into anilines, alkylamines, or heterocyclic

amines, which are prevalent in active pharmaceutical ingredients (APIs).[9]

The ability to perform two different coupling reactions sequentially on the same molecule (e.g.,

a Suzuki coupling at C4 followed by a Buchwald-Hartwig amination at C2) allows for the rapid

generation of diverse and complex molecular libraries from a single, advanced intermediate.
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Pathway A: C4 Functionalization First

Pathway B: C2 Functionalization First

2,4-Dibromo-6-fluoroanisole
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(R¹-B(OH)₂)

Pd Catalyst
(e.g., Pd(PPh₃)₄)
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Final Product A
(C4-Aryl, C2-Amine)
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Final Product B
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Caption: Sequential Cross-Coupling Strategy using 2,4-Dibromo-6-fluoroanisole.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,4-Dibromo-6-fluoroanisole is not readily

available, GHS hazard statements from chemical suppliers and data from closely related

analogs allow for a reliable assessment of its potential hazards.[10]
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GHS Hazard Statements:

H302: Harmful if swallowed.[10]

H315: Causes skin irritation.[10]

H319: Causes serious eye irritation.[10]

H335 (Predicted): May cause respiratory irritation. (Based on analogs like 2,4-

Dibromoanisole).[11]

Recommended Precautions
Based on these classifications, the following handling procedures are mandatory:

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required.

Respiratory Protection: Not typically required if handled within a fume hood. If handling

large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an

organic vapor cartridge is recommended.

First Aid:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

[12]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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